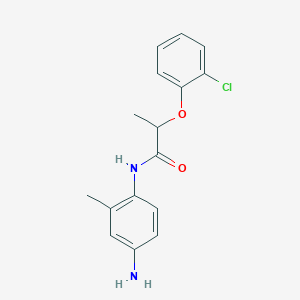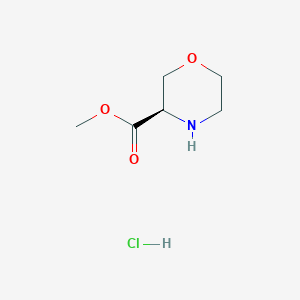
4-(3,4-二氯苯基)-1,3-噁唑-2-胺
描述
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DCPIB and is a selective inhibitor of volume-regulated anion channels (VRACs). VRACs are ion channels that play a crucial role in cell volume regulation, and their dysfunction has been linked to various diseases such as cancer, stroke, and epilepsy.
科学研究应用
Organic Synthesis
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine: is utilized in organic synthesis as an intermediate for constructing more complex molecules. It’s particularly valuable in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals . The compound’s reactivity allows for the formation of various derivatives, expanding the chemical space for new potential drugs and materials.
Pharmaceuticals
In the pharmaceutical industry, this compound serves as a precursor in the synthesis of diverse bioactive molecules. Its structure is a key component in the development of triple reuptake inhibitors, which are studied for their potential to treat depression and other central nervous system disorders . The dichlorophenyl group enhances the lipophilicity and hence the ability of the resulting drugs to cross the blood-brain barrier.
Dyestuff Industry
The dichlorophenyl moiety of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is significant in the dyestuff industry. It’s used to create dyes and pigments that exhibit high stability and brightness . These dyes find applications in textiles, inks, and coatings, providing long-lasting colors due to the compound’s robust chemical structure.
Agrochemicals
This compound is also an important intermediate in the synthesis of agrochemicals. It’s involved in the production of herbicides, fungicides, and insecticides . The dichlorophenyl group is often found in molecules that disrupt the life cycle of pests and weeds, contributing to the protection of crops and increasing agricultural productivity.
Biological Activity Research
Research into the biological activity of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine and its derivatives is ongoing. Studies aim to understand its interaction with biological systems, which could lead to the discovery of new therapeutic agents . Its role in modulating biological pathways can be pivotal in treating diseases.
Green Chemistry
The compound’s utility extends to green chemistry applications, where it’s used in the development of environmentally friendly synthetic routes . Its incorporation into new chemical processes aims to reduce hazardous waste and improve the sustainability of chemical manufacturing.
作用机制
Target of Action
Compounds with similar structures, such as 3,4-dichlorophenylhydrazine , have been used in the preparation of other compounds, suggesting that they may interact with various biological targets.
Mode of Action
Related compounds like dcmu, a herbicide, inhibits photosynthesis by blocking the electron flow from photosystem ii to plastoquinone
Biochemical Pathways
Related compounds like dcmu interrupt the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy . This could suggest that 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine might affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
Related compounds like 3,4-dichloromethylphenidate are primarily metabolized by the liver and excreted predominantly in the urine . This could suggest that 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine might have similar ADME properties, but more research is needed to confirm this.
Action Environment
Related compounds like propanil affect non-target organisms and present severe risks for birds, small mammals, and several species of the aquatic biota . This could suggest that environmental factors might similarly influence the action of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine, but more research is needed to confirm this.
属性
IUPAC Name |
4-(3,4-dichlorophenyl)-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEAFEREKSEPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC(=N2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)

![[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453854.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)


![2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1453862.png)





